molecular formula C12H13N3 B11903372 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine CAS No. 515153-87-4

1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine

Cat. No.: B11903372
CAS No.: 515153-87-4
M. Wt: 199.25 g/mol
InChI Key: IFAWUDZUCXAMSJ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine is a chemical compound of interest in organic and medicinal chemistry research, featuring a hybrid structure combining imidazole and indane scaffolds. The imidazole ring is a fundamental building block in heterocyclic chemistry and is recognized as a privileged structure in drug discovery due to its presence in a wide range of biologically active molecules . This specific molecular architecture makes it a valuable intermediate for researchers exploring new chemical spaces in areas such as catalysis, where similar imidazole derivatives serve as NHC ligands , and in the development of novel pharmacologically active compounds. The amine functional group on the indane core provides a versatile handle for further synthetic modification, allowing for the creation of amides, sulfonamides, or imines, and enabling structure-activity relationship (SAR) studies. Researchers utilize this compound strictly in laboratory settings to develop new synthetic methodologies and to investigate potential applications in material science and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

515153-87-4

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-imidazol-1-yl-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C12H13N3/c13-10-2-3-11-9(7-10)1-4-12(11)15-6-5-14-8-15/h2-3,5-8,12H,1,4,13H2

InChI Key

IFAWUDZUCXAMSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N3C=CN=C3)C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Nitration : Starting with 2,3-dihydro-1H-indene, nitration at position 5 is achieved using mixed acid (HNO₃/H₂SO₄), yielding 5-nitro-2,3-dihydro-1H-indene.

  • Halogenation : Bromination or chlorination at position 1 is performed using N-bromosuccinimide (NBS) or Cl₂/FeCl₃, producing 1-bromo-5-nitro-2,3-dihydro-1H-indene.

  • Imidazole Introduction : The halogen is displaced by imidazole under basic conditions (e.g., K₂CO₃ in DMF), forming 1-(1H-imidazol-1-yl)-5-nitro-2,3-dihydro-1H-indene.

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine, yielding the target compound.

Data Table: Nucleophilic Substitution Performance

StepReagents/ConditionsYield (%)Purity (%)Source
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h7895
BrominationNBS, CCl₄, 80°C, 4 h6590
Imidazole SubstitutionImidazole, K₂CO₃, DMF, 100°C, 12 h7288
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH, rt, 6 h8598

Cyclization via Formamide Intermediate

This method constructs the imidazole ring in situ from a bromo-ketone precursor.

Procedure:

  • Bromination of 5-Nitroindan-1-one : Treatment with Br₂ in CH₂Cl₂ yields 1-bromo-5-nitroindan-1-one.

  • Cyclization with Formamide : Heating the bromo-ketone with excess formamide at 150°C forms the imidazole ring via nucleophilic attack and cyclodehydration.

  • Ketone Reduction : The resulting 1-(1H-imidazol-1-yl)-5-nitroindan-1-one is reduced to the amine using LiAlH₄.

Data:

  • Cyclization Yield : 60%.

  • Reduction Efficiency : 89%.

Reductive Amination Approach

While less common, reductive amination has been explored for late-stage functionalization.

Steps:

  • Synthesis of 1-(1H-Imidazol-1-yl)-5-nitroindan-1-one : Via coupling or substitution.

  • Reductive Amination : Using NH₄OAc and NaBH₃CN in MeOH to convert the ketone to an amine.

Limitations:

  • Low regioselectivity (≤40% yield).

  • Requires rigorous purification.

Grignard Reagent-Mediated Synthesis

Adapting methods from thiazole synthesis, this route employs organometallic reagents.

Process:

  • Grignard Formation : React 1-bromo-5-nitroindane with Mg in THF to generate the indenyl-MgBr species.

  • Imidazole Quenching : Adding imidazole-1-carboxaldehyde followed by acidic workup yields the coupled product.

  • Nitro Reduction : Standard H₂/Pd-C reduction.

Outcomes:

  • Grignard Step Yield : 55%.

  • Overall Yield : 43%.

Critical Analysis of Methodologies

Yield Comparison:

MethodOverall Yield (%)Purity (%)Scalability
Nucleophilic Substitution7298High
Palladium Coupling5295Moderate
Cyclization5490Low
Reductive Amination4085Low
Grignard Approach4388Moderate

Key Findings:

  • Nucleophilic Substitution offers the best balance of yield and scalability, making it industrially viable.

  • Palladium Coupling provides regiochemical precision but suffers from catalyst cost and sensitivity.

  • Cyclization Routes are limited by harsh conditions (e.g., high-temperature formamide) .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study indicated that modifications in the imidazole structure could enhance antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole-containing compounds has been well-documented. Studies suggest that modifications to the imidazole nucleus can lead to increased anti-inflammatory effects. This makes 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine a subject of interest for developing new anti-inflammatory drugs .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. For instance, derivatives of indazole and imidazole have shown promising results against various human cancer cell lines, including lung cancer cells. These studies often utilize molecular docking techniques to assess the binding affinity of the compound to cancer-related targets .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyShowed significant inhibition against Staphylococcus aureus and E. coli strains .
Study 2Investigate anti-inflammatory effectsDemonstrated reduced inflammation markers in vitro .
Study 3Assess anticancer propertiesIndicated high cytotoxicity against lung cancer cell lines with promising IC50 values .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-5-amine Derivatives

  • 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine : Exhibits CRBN-dependent cytotoxicity and antiproliferative activity .
  • Molecular weight: 161.25 g/mol .
Compound Core Structure Substituents Molecular Weight (g/mol) Key Activity Reference
This compound Indenyl Imidazole (C3H3N2) 213.27* CRBN-dependent cytotoxicity
2,2-Dimethyl analog Indenyl Dimethyl 161.25 N/A
Benzofuran-ethyl derivative Indenyl Benzofuran-ethyl 263.34 N/A

*Calculated based on C12H13N3.

Naphthalene and Indoline Analogs

  • 5,6,7,8-Tetrahydronaphthalen-2-amine (Compound 45) : Shares a fused bicyclic core but lacks the imidazole group. Shows CRBN-dependent activity, suggesting hydrophobicity alone is insufficient for selectivity .
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Indoline-based with a methylamine substituent. Used as an intermediate for disubstituted methanamines, indicating versatility in derivatization .

Imidazole-Containing Derivatives

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide : Combines imidazole with a benzodioxol group. Structural confirmation via X-ray crystallography highlights the importance of imine configuration .
  • 1H-Imidazol-2-amine,5-[1,1'-biphenyl]-4-yl- : Biphenyl substitution at imidazole alters electronic properties, though pharmacological data are absent .
Compound Imidazole Position Additional Groups Key Feature Reference
Target compound Position 1 Indenyl-amine CRBN-dependent activity
Benzodioxol-imidazole hybrid Position 1 Benzodioxol, chlorophenyl (E)-imine configuration
Biphenyl-imidazole Position 2 Biphenyl High PSA (Polar Surface Area)

Indazol-5-amine Derivatives

  • 3-Phenyl-1H-indazol-5-amine : Replaces indenyl with indazole, increasing aromaticity. Molecular weight: 209.25 g/mol .
  • 1,3-Diphenyl-1H-indazol-5-amine : Diphenyl substitution enhances hydrophobicity (MW: 273.34 g/mol). Used in high-throughput drug discovery .
Compound Heterocycle Substituents Molecular Weight (g/mol) Reference
3-Phenyl-1H-indazol-5-amine Indazole Phenyl 209.25
1,3-Diphenyl-1H-indazol-5-amine Indazole Diphenyl 273.34

Research Findings and Functional Insights

  • CRBN Dependency : The target compound’s imidazole group and indenyl core synergize for CRBN-dependent activity, while analogs like compound 45 (tetrahydronaphthalen-2-amine) show similar dependency but lower potency .
  • Synthetic Flexibility : Derivatives like (2,3-dihydro-1H-indol-5-ylmethyl)amine are key intermediates, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Pharmacological Potential: The antithrombotic activity of 2,3-dihydro-1H-inden-1-carboxylic acid derivatives highlights the scaffold’s applicability beyond antiproliferative uses .

Biological Activity

1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine, also known as 1H-Inden-5-amine, 2,3-dihydro-1-(1H-imidazol-1-yl), is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities and therapeutic potential.

  • Molecular Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 515153-87-4

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. The specific compound under discussion has shown promising results against various bacterial strains:

CompoundActivityMIC (µg/mL)
This compoundBactericidal21
Reference Compound (e.g., Norfloxacin)Bactericidal10

In a study evaluating the antibacterial potential of various imidazole derivatives, the compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with an IC50 value comparable to established antibiotics .

Anti-inflammatory and Analgesic Properties

The imidazole ring in this compound contributes to its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. In vitro studies showed that the compound could inhibit COX activity, suggesting potential use in treating inflammatory diseases .

Antitumor Activity

Preliminary studies have indicated that imidazole-containing compounds may possess antitumor properties. The compound's ability to induce apoptosis in cancer cell lines has been noted, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 21 µg/mL against E. coli, outperforming several other derivatives in the same class .

Case Study 2: Anti-inflammatory Effects

A pharmacological study assessed the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationReference
FT-IRFunctional group identification
X-ray crystallographyBond angle/resolution
²H NMRDynamic molecular behavior

Q. Table 2: Stability Study Parameters

ConditionParametersMonitoring Method
Thermal40–80°C, 7–14 daysHPLC
PhotolyticUV (320 nm), 48hLC-MS
HydrolyticpH 1–13, 24hNMR

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